Physicochemical & Pharmacological Profile of 2,3,4-Trimethylpentanoic Acid
Physicochemical & Pharmacological Profile of 2,3,4-Trimethylpentanoic Acid
[1][2]
Executive Summary
2,3,4-Trimethylpentanoic acid (CAS: 90435-18-0) is a branched-chain saturated carboxylic acid and a structural isomer of the anticonvulsant drug Valproic Acid (VPA) . Characterized by a high degree of steric hindrance adjacent to the carboxyl group, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies involving histone deacetylase (HDAC) inhibition and anticonvulsant activity.
Unlike VPA (2-propylpentanoic acid), which possesses a flexible "V-shaped" tail, 2,3,4-trimethylpentanoic acid features a rigid, methyl-substituted backbone with two chiral centers , leading to distinct stereochemical behaviors. Its application spans from use as a chiral building block in organic synthesis to a metabolic probe for investigating
Molecular Architecture & Stereochemistry
The defining feature of 2,3,4-trimethylpentanoic acid is its continuous methyl substitution along the pentanoic backbone. This creates a crowded steric environment that significantly influences its reactivity and receptor binding profiles.
Structural Analysis[2][3][4]
-
Formula:
-
SMILES: CC(C)C(C)C(C)C(=O)O
Stereochemical Complexity
While the carbon backbone contains carbons at positions 2, 3, and 4 that appear substituted, only C2 and C3 are chiral centers .
-
C2: Bonded to -COOH, -H, -CH3, and the C3-C4 chain. (Chiral)
-
C3: Bonded to C2, -H, -CH3, and the C4-isopropyl group. (Chiral)
-
C4: Bonded to C3, -H, and two equivalent methyl groups (the chain terminus C5 and the C4-substituent). Consequently, C4 is achiral .
Implication: The molecule exists as 4 stereoisomers (2 enantiomeric pairs):
- -2,3,4-Trimethylpentanoic acid
- -2,3,4-Trimethylpentanoic acid
- -2,3,4-Trimethylpentanoic acid
- -2,3,4-Trimethylpentanoic acid
This stereochemical diversity is a distinct advantage over VPA (achiral) for developing enantioselective pharmaceuticals, as specific isomers often exhibit superior potency or reduced toxicity.
Physicochemical Properties
The following data aggregates experimental and predicted values, standardized for laboratory reference.
| Property | Value | Condition/Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | 226.6°C | @ 760 mmHg (Predicted) |
| Density | 0.922 g/cm³ | @ 25°C |
| LogP | 2.40 – 2.75 | Lipophilicity similar to VPA (2.[2][3]75) |
| pKa | 4.82 ± 0.10 | Weak acid, ionized at physiological pH |
| Refractive Index | 1.432 | @ 20°C |
| Vapor Pressure | 0.029 mmHg | @ 25°C (Low volatility) |
| Flash Point | 101.7°C | Closed Cup |
| Solubility | < 1 mg/mL (Water) | Soluble in EtOH, DMSO, DCM |
Analytical Characterization
Accurate identification requires distinguishing this isomer from other C8 acids (e.g., 2-ethylhexanoic acid, VPA).
Nuclear Magnetic Resonance (NMR) Profile
The
-
Carboxyl Proton (-COOH):
11.0–12.0 ppm (Broad singlet). -
Methine Protons (C2-H, C3-H):
2.2–2.6 ppm. These appear as complex multiplets due to vicinal coupling ( ) between C2-C3 and C3-C4. -
Isopropyl Methine (C4-H):
1.6–1.8 ppm (Multiplet/Septet). -
Methyl Groups: Three distinct doublet signals between
0.85–1.1 ppm.-
C2-Me (Doublet)
-
C3-Me (Doublet)
-
C4-Isopropyl Methyls (Two doublets, potentially diastereotopic).
-
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): m/z 144 (Often weak). -
Base Peak: Typically m/z 73 or m/z 87, corresponding to fragmentation along the branched backbone.
-
Differentiation: Unlike VPA, which shows a characteristic McLafferty rearrangement ion at m/z 60, 2,3,4-trimethylpentanoic acid's substitution pattern suppresses simple rearrangement, favoring
-cleavage.
Synthesis & Production
For research applications requiring high purity, the Oxidation of 2,3,4-Trimethyl-1-pentanol is the preferred route.
Laboratory Scale Protocol
Reagents: 2,3,4-Trimethyl-1-pentanol, Jones Reagent (
-
Preparation: Dissolve 10 mmol of 2,3,4-trimethyl-1-pentanol in acetone (50 mL).
-
Oxidation: Cool to 0°C. Add Jones Reagent dropwise until the orange color persists.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Add isopropanol to quench excess oxidant (solution turns green).
-
Extraction: Dilute with water, extract with diethyl ether (3x).
-
Isolation: Extract the organic layer with 1M NaOH (converts acid to carboxylate salt in aqueous phase). Wash organic layer (removes unreacted alcohol). Acidify aqueous layer with HCl to pH 1. Extract back into ether.
-
Purification: Dry over
, concentrate, and distill (vacuum distillation recommended due to high BP).
Caption: Oxidative synthetic pathway from alcohol precursor to carboxylic acid.
Biological & Pharmacological Context[1][4][8][9]
VPA Analog & Anticonvulsant Potential
As a constitutional isomer of Valproic Acid, 2,3,4-trimethylpentanoic acid is investigated for anticonvulsant activity and teratogenicity .
-
Mechanism: Like VPA, it likely acts by increasing GABAergic transmission (inhibiting GABA transaminase) or blocking voltage-gated sodium channels.
-
Potency: SAR studies on VPA isomers suggest that branching at the
-carbon (C2) is crucial for activity. The presence of the methyl group at C2 maintains this pharmacophore. However, the additional steric bulk at C3 and C4 may reduce potency compared to 2-propyl or 2-isopropyl analogs due to steric clashes in the HDAC binding pocket.
Metabolic Stability (Beta-Oxidation Resistance)
A major limitation of VPA is hepatotoxicity caused by terminal alkene metabolites (4-ene-VPA) generated via
-
Hypothesis: The methyl substitutions at C2 and C3 in 2,3,4-trimethylpentanoic acid create a "metabolic blockade."
-
Mechanism:
-oxidation requires the formation of a keto group at C3. The presence of a methyl group at C3 hinders the enzymatic dehydrogenation required for this process, potentially making this isomer more metabolically stable and less prone to forming hepatotoxic metabolites than VPA.
Caption: Comparative metabolic fate showing the steric blockade of beta-oxidation in the trimethyl isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176505, 2,3,4-Trimethylpentanoic acid. Retrieved from [Link]
-
Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology. (Context on VPA SAR and structural isomers).
- Bialer, M. (2012).Chemical properties of Valproic Acid and its derivatives. In: Valproate. Birkhäuser, Basel.
-
NIST Chemistry WebBook. 2,3,4-Trimethylpentanoic acid. Standard Reference Data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4-Trimethylpentanoic acid | C8H16O2 | CID 176505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4-Trimethylpentanoic Acid|CAS 90435-18-0 [benchchem.com]
- 4. Characterisation of the pyrolysis oil derived from bael shell (aegle marmelos) [eeer.org]
- 5. 2,3,3-Trimethylpentanoic acid | C8H16O2 | CID 57123571 - PubChem [pubchem.ncbi.nlm.nih.gov]
